molecular formula C22H25N3O4S2 B2848342 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 501351-48-0

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2848342
CAS RN: 501351-48-0
M. Wt: 459.58
InChI Key: UIFUFYRGQLUZBL-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EBTB and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds with similar structures to N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide have been synthesized and evaluated for their potential anticancer activities. For instance, Co(II) complexes with thiazol-based ligands have shown promising fluorescence properties and in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017). This indicates the relevance of thiazol compounds in developing anticancer agents.

Antimalarial and COVID-19 Drug Potential

Research on sulfonamide derivatives, including those with benzo[d]thiazol motifs, has explored their antimalarial activity and potential application as COVID-19 therapeutics. A study found that certain sulfonamides exhibited significant antimalarial activity and were further investigated for their ADMET properties and theoretical calculations to understand their effectiveness (Fahim & Ismael, 2021). This highlights the potential of these compounds in addressing global health challenges.

Antimicrobial and Antiproliferative Properties

The synthesis and characterization of sulfonamide Schiff bases have shown cytotoxic activity against human breast cancer cell lines, indicating their potential as chemotherapeutic agents (Govindaraj et al., 2021). Such studies underscore the versatility of sulfonamide compounds in medical research, offering a foundation for developing new drugs with antimicrobial and antiproliferative effects.

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-3-29-18-8-6-9-19-20(18)23-22(30-19)24-21(26)16-10-12-17(13-11-16)31(27,28)25-14-5-4-7-15(25)2/h6,8-13,15H,3-5,7,14H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFUFYRGQLUZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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